molecular formula C33H44N4O3 B11627886 (4-Tert-butylphenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone

(4-Tert-butylphenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone

Cat. No.: B11627886
M. Wt: 544.7 g/mol
InChI Key: GKIOLGDHUXLMRI-UHFFFAOYSA-N
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Description

(4-Tert-butylphenyl)[4-(4-nitro-3-{[1-(tricyclo[3311~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Tert-butylphenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common methods include:

    Alkylation: Introduction of the tert-butyl group to the phenyl ring.

    Nitration: Addition of the nitro group to the aromatic ring.

    Amination: Introduction of the amino group to the aromatic ring.

    Piperazine Formation: Formation of the piperazine ring through cyclization reactions.

    Methanone Introduction: Addition of the methanone group to the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

(4-Tert-butylphenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amino groups.

    Substitution: Replacement of functional groups with other substituents.

    Cyclization: Formation of cyclic structures through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

    Cyclization Reagents: Acid catalysts, base catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions may introduce new functional groups to the aromatic ring.

Scientific Research Applications

(4-Tert-butylphenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Tert-butylphenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Tert-butylphenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone is unique due to its combination of functional groups and complex structure. This uniqueness contributes to its diverse applications and potential for further research and development.

Properties

Molecular Formula

C33H44N4O3

Molecular Weight

544.7 g/mol

IUPAC Name

[4-[3-[1-(1-adamantyl)ethylamino]-4-nitrophenyl]piperazin-1-yl]-(4-tert-butylphenyl)methanone

InChI

InChI=1S/C33H44N4O3/c1-22(33-19-23-15-24(20-33)17-25(16-23)21-33)34-29-18-28(9-10-30(29)37(39)40)35-11-13-36(14-12-35)31(38)26-5-7-27(8-6-26)32(2,3)4/h5-10,18,22-25,34H,11-17,19-21H2,1-4H3

InChI Key

GKIOLGDHUXLMRI-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC4=C(C=CC(=C4)N5CCN(CC5)C(=O)C6=CC=C(C=C6)C(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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